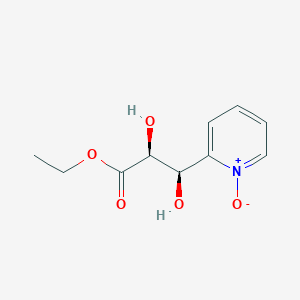

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide

Vue d'ensemble

Description

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide is a compound that features a pyridine ring substituted with a dihydroxypropanoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide typically involves the reaction of 2-chloropyridine N-oxide with β-alanine carbethoxy hydrochloride . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process involves multiple steps, including the protection of functional groups, selective oxidation, and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high throughput and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the parent pyridine compound. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives.

Applications De Recherche Scientifique

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: The compound finds applications in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mécanisme D'action

The mechanism by which Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide exerts its effects involves interactions with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The pyridine ring can engage in π-π stacking and hydrogen bonding, affecting the compound’s binding affinity and specificity towards various targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyridine derivatives and esters, such as:

Uniqueness

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide is unique due to its specific stereochemistry and the presence of both dihydroxy and N-oxide functional groups. These features confer distinct reactivity and potential applications compared to other pyridine derivatives. The compound’s ability to undergo diverse chemical reactions and its potential biological activities make it a valuable target for further research and development.

Activité Biologique

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide, is a synthetic compound characterized by its molecular formula and a molecular weight of 227.21 g/mol. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula :

- Molecular Weight : 227.21 g/mol

- CAS Number : 529474-73-5

- Form : White solid

- Solubility : Soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate .

This compound exhibits various biological activities that can be attributed to its structural features. The presence of hydroxyl groups and a pyridine ring contributes to its reactivity and interaction with biological macromolecules.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress by neutralizing free radicals, which can damage cells and lead to various diseases .

- Cytoprotective Effects : The compound's ability to activate nuclear factor erythroid 2-related factor 2 (NRF2) could enhance the expression of cytoprotective proteins, thereby providing cellular protection against oxidative damage .

Pharmacological Applications

The potential pharmacological applications of this compound include:

- Neuroprotective Agents : Due to its antioxidant properties, it may be explored as a neuroprotective agent in conditions such as neurodegenerative diseases.

- Anti-inflammatory Properties : The compound might also exhibit anti-inflammatory effects through modulation of inflammatory pathways .

Table of Biological Activities

Case Studies

- Neuroprotection Study : A study investigating the effects of various antioxidants on neuronal cells found that compounds with similar structures to Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate demonstrated significant neuroprotective effects by reducing apoptosis in neuronal cultures exposed to oxidative stress .

- Inflammation Modulation : Research on small molecules that activate NRF2 showed that compounds with structural similarities can effectively reduce inflammation markers in vitro and in vivo models . Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate may be evaluated for similar effects.

Propriétés

IUPAC Name |

ethyl (2S,3R)-2,3-dihydroxy-3-(1-oxidopyridin-1-ium-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-2-16-10(14)9(13)8(12)7-5-3-4-6-11(7)15/h3-6,8-9,12-13H,2H2,1H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEVIMSXVHVXOC-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=[N+]1[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@@H](C1=CC=CC=[N+]1[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479832 | |

| Record name | Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529474-73-5 | |

| Record name | Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.